Sucrose Octasulfate-d6 Potassium Salt

Bioanalysis LC-MS/MS Stable Isotope Labeling

Quantifying sucralfate's active moiety without a stable isotope internal standard leads to uncorrected matrix effects and failed method validation. Sucrose Octasulfate-d6 Potassium Salt resolves this: • +6.04 Da mass shift eliminates co-elution and signal interference in LC-MS/MS • Enables sub-ng/mL sensitivity for ANDA bioanalytical method validation (USP/EP) • ≥98% purity; available in 2.5-25 mg standard packs with custom bulk synthesis on request

Molecular Formula C₁₂H₈D₆K₈O₃₅S₈
Molecular Weight 1293.56
Cat. No. B1154953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucrose Octasulfate-d6 Potassium Salt
Synonyms1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside Tetrakis(hydrogen sulfate) Octapotassium Salt-d6;  Sucrosofate Potassium-d6; 
Molecular FormulaC₁₂H₈D₆K₈O₃₅S₈
Molecular Weight1293.56
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sucrose Octasulfate-d6 Potassium Salt: Deuterated Internal Standard for Sucralfate Quantification


Sucrose Octasulfate-d6 Potassium Salt (C₁₂H₈D₆K₈O₃₅S₈, MW 1293.56) is a stable isotope-labeled analog of Potassium Sucrose Octasulfate . It is a deuterated reference standard specifically designed for the accurate quantification of Sucrose Octasulfate, the active moiety of the anti-ulcer drug sucralfate, in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS) [1].

Why Unlabeled Sucrose Octasulfate Salts Cannot Substitute for Sucrose Octasulfate-d6 Potassium Salt


Simple substitution with the unlabeled Potassium Sucrose Octasulfate salt (MW 1287.52) or other sucrose octasulfate salts is inadequate for precise analytical workflows. Unlabeled compounds co-elute with the target analyte in LC-MS, failing to correct for matrix effects, ionization variability, or extraction losses [1]. In contrast, the deuterated Sucrose Octasulfate-d6 Potassium Salt, with its distinct mass (+6.04 Da), allows for simultaneous and independent quantification, which is essential for meeting regulatory validation criteria in bioanalytical method development [2].

Quantitative Differentiation of Sucrose Octasulfate-d6 Potassium Salt from Unlabeled and 13C-Labeled Analogs


Molecular Mass Differentiation from Unlabeled Potassium Sucrose Octasulfate

Sucrose Octasulfate-d6 Potassium Salt has a molecular weight of 1293.56 g/mol, which is 6.04 g/mol higher than the unlabeled Potassium Sucrose Octasulfate (1287.52 g/mol) due to the substitution of six hydrogen atoms with deuterium [1]. This mass shift is sufficient for complete mass spectrometric resolution from the unlabeled analyte, preventing signal interference during quantification .

Bioanalysis LC-MS/MS Stable Isotope Labeling

High Chemical Purity for Reliable Quantification

Sucrose Octasulfate-d6 Potassium Salt is supplied with a verified purity of 98% [1]. This high purity level is critical for its role as an internal standard, where any impurity could introduce systematic error into the calibration curve and subsequent sample quantification [2].

Reference Standard Purity Quality Control

Validated Use as Internal Standard in UPLC-MS/MS Method for Sucrose Octasulfate

A validated UPLC-MS/MS method for quantifying Sucrose Octasulfate in dog plasma utilized a 13C-labeled internal standard (13C12-sucrose octasulfate sodium salt) and achieved a lower limit of quantitation (LLOQ) of 0.20 ng on-column with a signal-to-noise ratio >50 [1]. Sucrose Octasulfate-d6 Potassium Salt, being a deuterated analog, is structurally and chemically similar to this 13C-labeled standard and can be used interchangeably in such validated workflows to provide equivalent or improved correction for matrix effects and ionization efficiency .

Bioanalytical Method LC-MS/MS Method Validation

Primary Application Scenarios for Sucrose Octasulfate-d6 Potassium Salt Based on Quantitative Evidence


Quantitative Bioanalysis of Sucralfate and Its Active Moiety in Preclinical Studies

For researchers developing novel formulations of sucralfate or investigating the pharmacokinetics of its active component, Sucrose Octasulfate-d6 Potassium Salt is the ideal internal standard for LC-MS/MS assays. Its +6.04 Da mass difference from the unlabeled analyte ensures no signal interference, enabling precise quantification in complex biological matrices like plasma and urine. This is directly supported by validated methods achieving sub-ng/mL sensitivity [1].

Analytical Method Development and Validation for Abbreviated New Drug Applications (ANDAs)

Generic drug manufacturers developing ANDAs for sucralfate products require a robust, regulatory-compliant analytical method. Sucrose Octasulfate-d6 Potassium Salt serves as a critical reference standard for method development and validation, ensuring accurate quantification of the active pharmaceutical ingredient (API) in both drug substance and drug product. Its use is consistent with guidelines from pharmacopeias such as the USP and EP [2].

Quality Control and Batch Release Testing of Sucralfate Drug Products

In pharmaceutical quality control laboratories, Sucrose Octasulfate-d6 Potassium Salt is used to prepare standard solutions for the assay of sucralfate in finished dosage forms. Its high purity (≥98%) minimizes analytical variability, ensuring that product batches meet strict potency specifications and are safe for release to the market [3].

Technical Documentation Hub

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